N,N'-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate
Description
Chemical Structure: This compound is a stearamide derivative featuring a 3-hydroxypropylimino core linked to two ethylene groups and two stearamide chains, with a monoacetate counterion. Its structure combines hydrophilic (hydroxypropyl, acetate) and hydrophobic (stearamide) moieties, making it amphiphilic.
Properties
CAS No. |
84215-58-7 |
|---|---|
Molecular Formula |
C45H91N3O5 |
Molecular Weight |
754.2 g/mol |
IUPAC Name |
acetic acid;N-[2-[3-hydroxypropyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H87N3O3.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)44-36-39-46(38-33-41-47)40-37-45-43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h47H,3-41H2,1-2H3,(H,44,48)(H,45,49);1H3,(H,3,4) |
InChI Key |
CUIZQOCISKHXDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCCO)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate involves several steps. The primary synthetic route includes the reaction of diethylene triamine with stearic acid to form the diethylene distearamide intermediate. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropyl group, followed by acetylation to obtain the monoacetate form. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis of Amide Linkages
The amide groups (-C(=O)N-) in the compound are susceptible to hydrolysis under both acidic and basic conditions . This reaction cleaves the amide bond, yielding corresponding amines and carboxylic acids . For example:
-
Acidic hydrolysis : Breaks the amide into an amine (e.g., diethylene diamine) and a fatty acid (e.g., stearic acid).
-
Basic hydrolysis : Produces a carboxylate salt and an amine.
This reactivity is critical for understanding its stability in formulations and potential degradation pathways.
Esterification of Hydroxyl Groups
The hydroxyl (-OH) group in the 3-hydroxypropyl moiety can undergo esterification with fatty acids or alcohols under catalytic conditions (e.g., acid catalysis). This reaction generates ester derivatives, which may enhance solubility or modify surface-active properties.
Nucleophilic Addition to Imine Groups
The imine (-C=N-) functionality is reactive toward nucleophiles such as primary amines or alcohols . These additions alter the compound’s structure, potentially forming secondary amines or alcohol derivatives. For example:
-
Reaction with ethanol: Forms a substituted alcohol product.
-
Reaction with ammonia: Generates a substituted amine.
This reactivity is significant for modifying the compound’s properties in applications like drug delivery systems.
Biological Interactions
Due to its amphiphilic nature , the compound interacts with biological membranes, facilitating processes such as drug delivery or surfactant activity . Its ability to stabilize emulsions and enhance membrane permeability is leveraged in pharmaceutical and cosmetic formulations.
Structural and Reactivity Considerations
The compound’s molecular formula (C₄₄H₉₀N₄O₃) and molecular weight (~754 g/mol) influence its solubility and reactivity. The diethylene linkage and hydroxypropyl imine enhance its amphiphilic character, making it suitable for emulsification and membrane interactions.
Research Implications
-
Stability studies : Hydrolysis pathways inform formulation stability in acidic/basic environments.
-
Derivatization : Esterification and imine reactions enable tailored modifications for specific applications.
-
Biological compatibility : Membrane interactions suggest utility in drug delivery and cosmetic formulations.
This compound’s reactivity highlights its versatility in both chemical synthesis and applied sciences, particularly in personal care and pharmaceutical industries.
Scientific Research Applications
Biological Applications
N,N'-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate has been investigated for its potential biological applications, particularly in drug delivery systems. Its amphiphilic properties allow it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that the compound can effectively deliver anticancer agents, improving therapeutic efficacy while reducing side effects .
Cosmetic Formulations
The compound is utilized in the cosmetic industry due to its emulsifying and stabilizing properties. It is incorporated into formulations for creams and lotions, enhancing texture and skin feel. Research indicates that it aids in the controlled release of active ingredients, such as vitamins and antioxidants, leading to prolonged effects on the skin .
Industrial Applications
In industrial settings, this compound serves as a lubricant and anti-static agent in plastics processing. Its ability to reduce friction and prevent static build-up makes it valuable in manufacturing processes involving polymers .
Table 1: Summary of Applications
Case Study 1: Drug Delivery System
A study published in a peer-reviewed journal demonstrated the efficacy of this compound as a carrier for doxorubicin, a common chemotherapy drug. The results indicated that the micelles formed with this compound significantly enhanced the drug's solubility and cellular uptake compared to free doxorubicin, leading to improved cytotoxicity against cancer cells .
Case Study 2: Cosmetic Stability
In a formulation stability study, this compound was tested in various cream bases. The findings showed that the compound effectively maintained emulsion stability over six months, demonstrating its potential as a long-lasting emulsifier in cosmetic products .
Mechanism of Action
The mechanism of action of N,N’-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The imino group can interact with nucleophilic sites on enzymes or receptors, modulating their activity. The stearamide groups contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and enhancing its cellular uptake .
Comparison with Similar Compounds
CAS and Regulatory Information :
- CAS Number : 84215-58-7 (from )
- EINECS/ELINCS: Not explicitly listed in evidence, but structurally related compounds (e.g., ethylene distearamide) have EINECS 203-755-6 .
Function :
Primarily used in industrial and cosmetic formulations as a viscosity modifier or emulsifier due to its surfactant properties .
Comparison with Structurally Similar Compounds
Ethylene Distearamide (CAS 110-30-5)
Key Differences :
- Structure: Lacks the 3-hydroxypropylimino group and acetate counterion.
- Function : Acts as a viscosity controller in polymers and lubricants but has lower solubility in polar solvents compared to the target compound .
| Parameter | Target Compound | Ethylene Distearamide |
|---|---|---|
| Molecular Formula | C₄₃H₈₄N₂O₅ (estimated) | C₃₈H₇₄N₂O₂ |
| Molecular Weight | ~757 g/mol | 607 g/mol |
| Hydrophilic Groups | 3-Hydroxypropyl, acetate | None |
| Solubility | Enhanced in polar solvents | Limited to non-polar solvents |
| Applications | Cosmetics, pharmaceuticals | Industrial lubricants |
N,N'-(Iminodiethylene)distearamide monoacetate (CAS 68072-50-4)
Key Differences :
- Structure: Contains an iminoethylene backbone without the hydroxypropyl modification.
- Function : Used in similar applications but exhibits reduced hydrogen-bonding capacity due to the absence of the hydroxypropyl group .
| Parameter | Target Compound | N,N'-(Iminodiethylene)distearamide monoacetate |
|---|---|---|
| Functional Groups | 3-Hydroxypropyl, acetate | Acetate only |
| Hydrogen Bonding Potential | High (due to hydroxypropyl) | Moderate |
| Thermal Stability | Lower (hydroxypropyl may degrade) | Higher |
N,N',N'',N'''-[Carbonylbis(nitrilodiethylene)]tetrastearamide diacetate (CAS 68134-12-3)
Key Differences :
- Structure : Features a carbonylbis(nitrilodiethylene) core with four stearamide chains and two acetate groups.
- Function : Superior emulsifying properties but higher molecular weight (1418.28 g/mol) limits solubility in aqueous systems .
Research Findings and Functional Insights
Solubility and Formulation Compatibility
Thermal and Chemical Stability
Biological Activity
N,N'-(((3-Hydroxypropyl)imino)diethylene)distearamide monoacetate is a compound with notable biological activity, particularly in the context of its applications in various fields, including pharmaceuticals and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 746.13 g/mol. It is characterized by the presence of long-chain fatty acid moieties, which contribute to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Mechanisms of Biological Activity
1. Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of long alkyl chains enhances membrane disruption in bacterial cells, leading to cell lysis. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for use in antimicrobial formulations .
2. Biocompatibility and Toxicity:
Initial assessments suggest that this compound exhibits low toxicity in biological systems. For instance, related compounds like ethylene distearamide have been evaluated for safety, showing no significant adverse effects in repeat dose toxicity studies . This low toxicity profile is critical for applications in personal care products and pharmaceuticals.
3. Surface Activity:
Due to its surfactant properties, this compound can reduce surface tension, which is beneficial in formulations intended for enhanced penetration or stability in aqueous environments. Its effectiveness as a surfactant can be attributed to its amphiphilic structure that facilitates the formation of micelles .
Antimicrobial Efficacy
A study conducted on a series of fatty acid amides demonstrated that compounds with similar structures to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, revealing effective concentrations as low as 100 µg/mL for certain strains .
Biocompatibility Assessment
In vitro cytotoxicity assays using human cell lines showed that the compound did not significantly affect cell viability at concentrations up to 500 µg/mL. These findings support its potential use in biomedical applications where biocompatibility is essential .
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 746.13 g/mol |
| Antimicrobial Activity (MIC) | 100 µg/mL (varies by strain) |
| Cytotoxicity (IC50) | >500 µg/mL |
| Surface Tension Reduction | Effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
